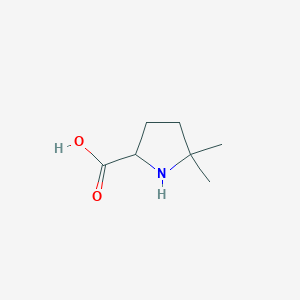
5,5-dimethylpyrrolidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylpyrrolidine-2-carboxylic Acid is a chemical compound with the molecular formula C7H13NO2 . It is also known as (S)-5,5-Dimethylpyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethylpyrrolidine-2-carboxylic Acid is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Dimethylpyrrolidine-2-carboxylic Acid include a molecular weight of 143.18 g/mol, a topological polar surface area of 49.3 Ų, and a complexity of 154 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, 5,5-dimethylpyrrolidine-2-carboxylic Acid is explored for its potential role in drug synthesis and design. Its structure could be utilized to develop new compounds with therapeutic effects, particularly as it can serve as a building block for more complex molecules .
Agriculture
Agricultural research may investigate the use of 5,5-dimethylpyrrolidine-2-carboxylic Acid in the synthesis of plant growth regulators or pesticides. Its chemical properties could be key in creating substances that affect plant hormones and growth patterns .
Material Science
In material science, this compound could be used in the development of new polymers or coatings. Its ability to react with various agents can lead to materials with desired properties such as increased durability or specific conductivity .
Environmental Science
Environmental scientists might explore 5,5-dimethylpyrrolidine-2-carboxylic Acid for its role in environmental remediation processes. It could be part of a catalyst system for the breakdown of pollutants or for the synthesis of environmentally friendly materials .
Biochemistry
Biochemists could study 5,5-dimethylpyrrolidine-2-carboxylic Acid for its interactions with biological molecules. It might play a role in enzyme inhibition or activation, affecting metabolic pathways or signaling processes within cells .
Pharmacology
In pharmacology, research into 5,5-dimethylpyrrolidine-2-carboxylic Acid could focus on its pharmacokinetics and pharmacodynamics. Understanding how it is absorbed, distributed, metabolized, and excreted can inform its potential as a drug or a drug precursor .
Analytical Chemistry
Analytical chemists might utilize 5,5-dimethylpyrrolidine-2-carboxylic Acid in the development of new analytical methods. It could be a standard or reagent in chromatography, spectroscopy, or other analytical techniques to quantify or identify chemical substances .
Chemical Engineering
Finally, in chemical engineering, 5,5-dimethylpyrrolidine-2-carboxylic Acid could be important in process optimization. Its properties might influence reaction conditions, yields, or scalability in the production of various chemicals .
Safety and Hazards
The safety information for 5,5-Dimethylpyrrolidine-2-carboxylic Acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

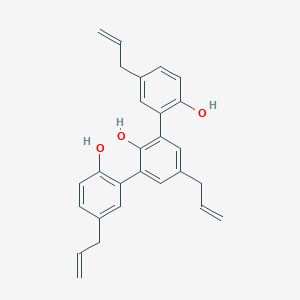

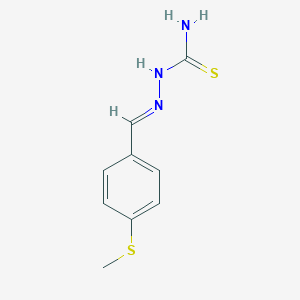
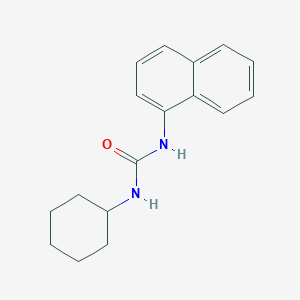
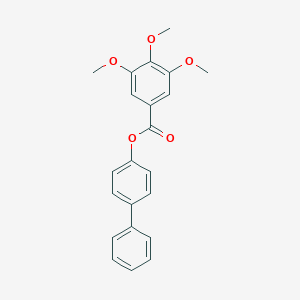
![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)

![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
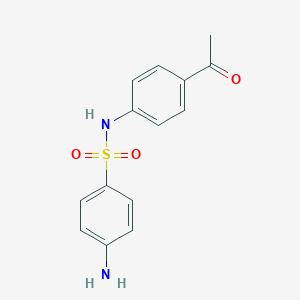


![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)